molecular formula C8H15N3O B13315039 1-(2-Methoxy-2-methylpropyl)-1H-pyrazol-4-amine

1-(2-Methoxy-2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B13315039
M. Wt: 169.22 g/mol
InChI Key: KTLWPPFDUZIHGD-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxy-methylpropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(2-Methoxy-2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-2-methylpropylamine and hydrazine derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained between 50-100°C to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

1-(2-Methoxy-2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(2-Methoxy-2-methylpropyl)-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-8(2,12-3)6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3

InChI Key

KTLWPPFDUZIHGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C=N1)N)OC

Origin of Product

United States

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